REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].[CH2:13]([OH:15])[CH3:14]>>[CH2:13]([O:15][C:8](=[NH:9])[C:7]1[CH:10]=[C:3]([Cl:2])[CH:4]=[CH:5][C:6]=1[O:11][CH3:12])[CH3:14]
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with ethyl acetate (25 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)Cl)OC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |